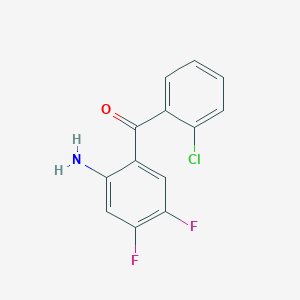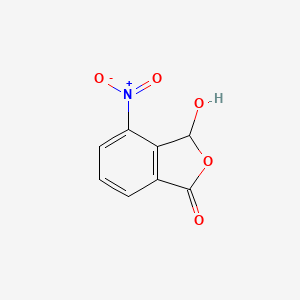
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene
Übersicht
Beschreibung
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 3-methylbut-2-enyloxy group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
One common synthetic route includes the reaction of 2-iodophenol with 3-methylbut-2-enyl bromide under basic conditions to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene include:
1-Iodo-2,3-dimethylbenzene: Differing by the presence of two methyl groups instead of the 3-methylbut-2-enyloxy group.
1-Iodo-2-(methoxymethyl)benzene: Differing by the presence of a methoxymethyl group instead of the 3-methylbut-2-enyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H13IO |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
1-iodo-2-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C11H13IO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
PXCRUPHCPIPFFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC1=CC=CC=C1I)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

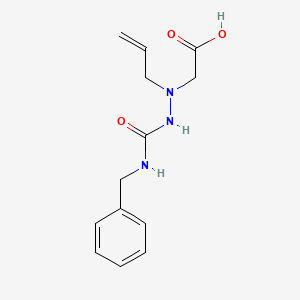
![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)
![Propanamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-](/img/structure/B8706352.png)
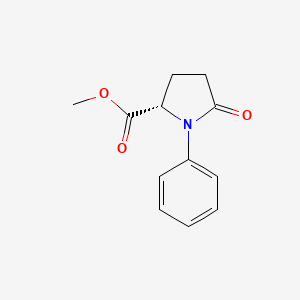
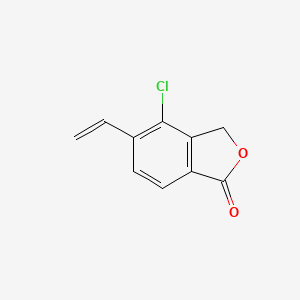

![N-Cyclopropyl-4-fluoro-2-[(2S)-2-oxiranylmethoxy]benzamide](/img/structure/B8706375.png)
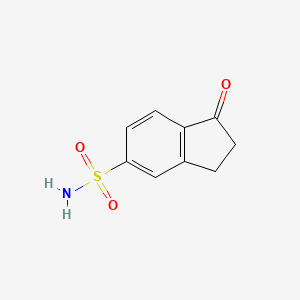

![[4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)
